![molecular formula C9H5BrF3NOS B12884884 2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12884884.png)
2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole is a heterocyclic compound that features both bromomethyl and trifluoromethylthio functional groups attached to a benzo[d]oxazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of appropriate precursors such as o-aminophenol with carboxylic acids or their derivatives.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group can be introduced using trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a base and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the trifluoromethylthio group.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium or nickel catalysts in the presence of appropriate ligands and bases.
Major Products
Nucleophilic Substitution: Substituted benzo[d]oxazoles with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the trifluoromethylthio group.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of bioactive molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.
Chemical Biology: It can be used as a probe to study biological systems due to its ability to undergo specific chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethylthio group can modulate the compound’s lipophilicity and electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)benzo[d]oxazole: Lacks the trifluoromethylthio group, making it less lipophilic.
7-(Trifluoromethylthio)benzo[d]oxazole: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole is unique due to the presence of both bromomethyl and trifluoromethylthio groups, which confer distinct reactivity and properties that are not found in similar compounds .
Propiedades
Fórmula molecular |
C9H5BrF3NOS |
|---|---|
Peso molecular |
312.11 g/mol |
Nombre IUPAC |
2-(bromomethyl)-7-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5BrF3NOS/c10-4-7-14-5-2-1-3-6(8(5)15-7)16-9(11,12)13/h1-3H,4H2 |
Clave InChI |
YTLAQIIJDSCNRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)SC(F)(F)F)OC(=N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


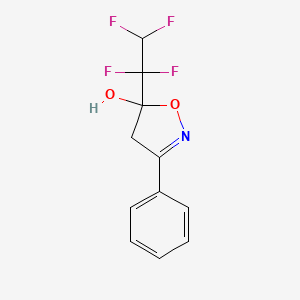

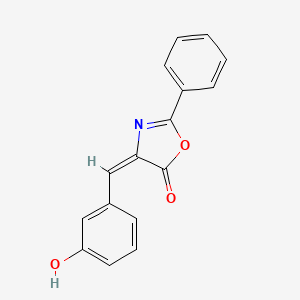
![2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid](/img/structure/B12884824.png)
![N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide](/img/structure/B12884829.png)
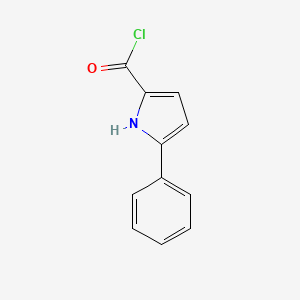
![N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12884832.png)
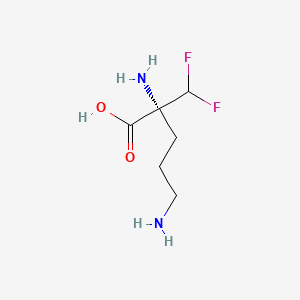
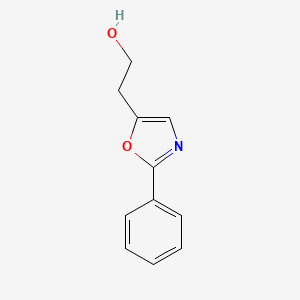
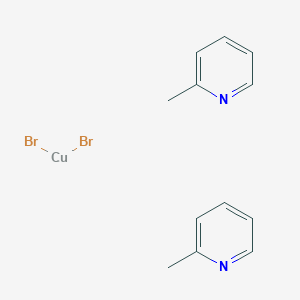

![Allyl 2-[2-[4-(allyloxy)phenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12884867.png)

![N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide](/img/structure/B12884872.png)
